![molecular formula C19H21ClN6O3 B2731616 7-(2-chlorobenzyl)-1-(3-hydroxypropyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919007-66-2](/img/structure/B2731616.png)
7-(2-chlorobenzyl)-1-(3-hydroxypropyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Description
7-(2-chlorobenzyl)-1-(3-hydroxypropyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C19H21ClN6O3 and its molecular weight is 416.87. The purity is usually 95%.
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Scientific Research Applications
Syntheses and Biological Activities
Antitumor Activity and Vascular Relaxing Effect : Novel heterocycles, including [1, 2, 4] triazino [3, 2-f] purines, have been synthesized and examined for their biological activities. Among these, a compound was found to be active against P 388 leukemia. However, the vascular relaxing effects of some triazino [3, 2-f] purines were studied, but none showed potent activity (Ueda et al., 1987).
Affinity and Pharmacological Evaluation for Receptors : A study focusing on the affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors revealed a mixed receptor ligand producing antidepressant-like effects and exerting anxiolytic-like activity (Chłoń-Rzepa et al., 2013).
Antihistaminic Activity : Certain derivatives have been evaluated for antihistaminic activity, showing good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis in animal models (Pascal et al., 1985).
Antiviral Activity : The synthesis of a new class of purine analogues, which includes derivatives with a bridgehead nitrogen atom, was described. These compounds showed moderate rhinovirus activity at nontoxic dosage levels (Kim et al., 1978).
Anticancer, Anti-HIV-1, and Antimicrobial Activity : Some new triazino and triazolo[4,3-e]purine derivatives were synthesized and tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. Selected compounds exhibited considerable activity against specific cancer cell lines and moderate anti-HIV-1 activity (Ashour et al., 2012).
Cardiovascular Activity : Synthesized derivatives of this compound class were tested for cardiovascular activities, including antiarrhythmic and hypotensive activity. Some showed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia (Chłoń-Rzepa et al., 2004).
properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3/c1-12-10-24-15-16(21-18(24)26(22-12)8-5-9-27)23(2)19(29)25(17(15)28)11-13-6-3-4-7-14(13)20/h3-4,6-7,27H,5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBPOJURTDSDSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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